Penicillin V (Potassium)-d5
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Overview
Description
Penicillin V (Potassium)-d5 is a deuterated form of Penicillin V, a widely used antibioticIt is more stable in acidic environments compared to penicillin G, making it better absorbed from the gastrointestinal tract . The deuterated form, this compound, is used in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penicillin V (Potassium)-d5 involves the incorporation of deuterium atoms into the Penicillin V molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated phenoxyacetic acid in the acylation step of the penicillin synthesis .
Industrial Production Methods
Industrial production of this compound follows similar steps to the production of Penicillin V, with additional steps to incorporate deuterium. The process typically involves fermentation using Penicillium chrysogenum, followed by chemical modification to introduce the deuterium atoms. The final product is then purified and crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Penicillin V (Potassium)-d5 undergoes various chemical reactions, including:
Hydrolysis: Penicillin V can be hydrolyzed by beta-lactamase enzymes, leading to the formation of penicilloic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the penicillin molecule, affecting its stability and activity.
Substitution: Substitution reactions can occur at the phenoxy group or the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Beta-lactamase enzymes: for hydrolysis.
Oxidizing agents: such as hydrogen peroxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include penicilloic acid (from hydrolysis) and various oxidized or reduced derivatives of Penicillin V .
Scientific Research Applications
Penicillin V (Potassium)-d5 is used in a variety of scientific research applications, including:
Isotopic Labeling Studies: The deuterium atoms in this compound make it useful for tracing metabolic pathways and studying drug metabolism.
Pharmacokinetic Studies: Researchers use this compound to study the absorption, distribution, metabolism, and excretion of penicillin antibiotics.
Microbial Resistance Research: It is used to investigate the mechanisms of bacterial resistance to beta-lactam antibiotics.
Mechanism of Action
Penicillin V (Potassium)-d5 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacteria due to the activity of autolytic enzymes .
Comparison with Similar Compounds
Penicillin V (Potassium)-d5 is similar to other beta-lactam antibiotics, such as:
Penicillin G: Less stable in acidic environments and not suitable for oral administration.
Amoxicillin: Broader spectrum of activity and better absorption from the gastrointestinal tract.
Doxycycline: A tetracycline antibiotic with a different mechanism of action and broader spectrum of activity.
This compound is unique due to its deuterium labeling, which makes it particularly useful for specific research applications that require isotopic tracing .
Properties
Molecular Formula |
C16H18KN2O5S |
---|---|
Molecular Weight |
394.5 g/mol |
InChI |
InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D; |
InChI Key |
CHMFOCYVRGABAO-XGACFNCLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H].[K] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K] |
Origin of Product |
United States |
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